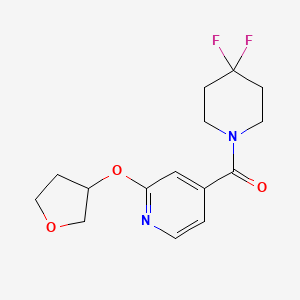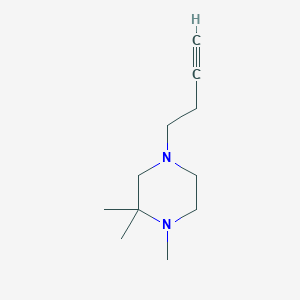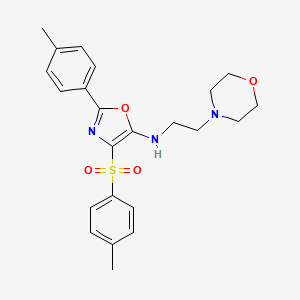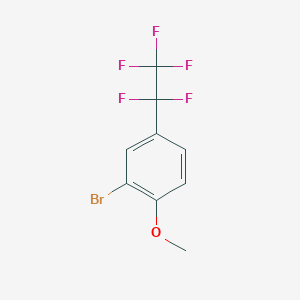
2-Bromo-1-methoxy-4-pentafluoroethyl-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-1-methoxy-4-pentafluoroethyl-benzene” is a chemical compound with the molecular formula C9H6BrF5O and a molecular weight of 305.05 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group (Br), a methoxy group (OCH3), and a pentafluoroethyl group (C2F5). The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, brominated aromatic compounds are generally reactive towards nucleophilic substitution reactions . The bromine atom can be replaced by other groups in the presence of a suitable nucleophile.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique
Relay Propagation of Steric Pressure
2-Bromo-1-methoxy-4-pentafluoroethyl-benzene demonstrates the concept of relay propagation of crowding, where steric pressure can be both emitted and transmitted by certain groups in a molecule. This is exemplified in reactions involving halogenated aromatics and their reactivity with bases, showing how the introduction of certain groups like methoxy impacts the deprotonation of bromo(trifluoromethyl)quinolines. This understanding is crucial in designing molecules with desired reactivity and stability in organic synthesis (Schlosser et al., 2006).
Electrochemical Bromination
The electrochemical bromination of molecules similar to this compound, like 4-methoxy toluene, shows selective bromination processes. These findings are significant in the field of synthetic chemistry, especially in the selective functionalization of aromatic compounds, which is a fundamental step in the synthesis of various complex molecules (Kulangiappar et al., 2014).
Radical Cyclization to Tetrahydrofuran Derivatives
The controlled-potential reduction of bromoethers, which are structurally similar to this compound, leads to the formation of tetrahydrofuran derivatives. These findings are critical in the synthesis of heterocyclic compounds, which have a wide range of applications in pharmaceuticals and agrochemicals (Esteves et al., 2007).
Application in Molecular Electronics
Certain aryl bromides, which include derivatives similar to this compound, serve as crucial building blocks in molecular electronics. They are used in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are fundamental components in the development of molecular electronic devices (Stuhr-Hansen et al., 2005).
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from compounds structurally related to this compound, is another significant application. This process is vital in the creation of natural products and their analogs, which have potential uses in medicine and biology (Akbaba et al., 2010).
Mécanisme D'action
The mechanism of action of “2-Bromo-1-methoxy-4-pentafluoroethyl-benzene” is not clear without context. The term “mechanism of action” is often used in the context of biological activity, and without specific information about a biological target or process, it’s difficult to provide an accurate answer .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-1-methoxy-4-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5O/c1-16-7-3-2-5(4-6(7)10)8(11,12)9(13,14)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHGMFLVKDUDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-butoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2429847.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide](/img/structure/B2429848.png)

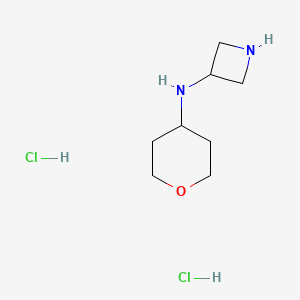
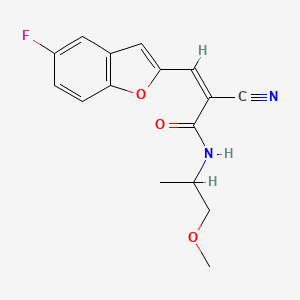
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine](/img/structure/B2429856.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide oxalate](/img/structure/B2429861.png)
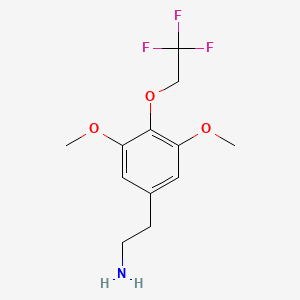
![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)
![2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2429867.png)
